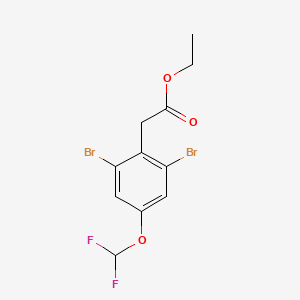

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[2,6-dibromo-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)5-7-8(12)3-6(4-9(7)13)18-11(14)15/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKZOSWTGFKEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step-by-step process:

Specific Methodology from Patent Literature

According to WO2012142671A1, a comprehensive process involves:

- Bromination of the aromatic precursor using bromine in the presence of a Lewis acid catalyst to selectively brominate the ortho positions.

- Fluorination utilizing difluoromethylating reagents, which are introduced via nucleophilic substitution or electrophilic fluorination, to attach the difluoromethoxy group.

- Esterification is achieved by reacting the acid intermediate with ethanol under acidic conditions, producing the ethyl ester.

This process emphasizes the importance of controlling reaction conditions to prevent over-bromination or undesired substitution, ensuring regioselectivity.

Notes on Reaction Conditions and Reagents

- Bromination typically occurs at low temperatures (0–25°C) to enhance selectivity.

- Fluorination may require specialized reagents such as difluoromethyl bromides or difluoromethyl ethers, often employed with copper or palladium catalysts.

- Esterification is generally performed at reflux with excess ethanol and catalytic sulfuric acid to drive the reaction to completion.

Data Table Summarizing the Preparation Method

Research Findings and Optimization Strategies

Research indicates that:

- Regioselectivity during bromination can be optimized by controlling temperature and reagent equivalents.

- Fluorination efficiency improves with catalysts like copper or palladium, which facilitate nucleophilic substitution.

- Purity and yield are maximized by employing continuous flow reactors, as suggested in industrial applications, to precisely control reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted phenylacetates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Overview

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3. It was first synthesized in 2006 and has since been recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound's unique structural features, particularly the presence of bromine and difluoromethoxy groups, contribute to its distinct chemical properties and biological activities.

Scientific Research Applications

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate has several notable applications across different scientific domains:

Chemistry

- Building Block in Organic Synthesis: This compound serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Properties: Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its mechanism of action likely involves disrupting cellular processes essential for microbial survival.

- Potential Drug Development: Investigations are ongoing into its efficacy as a precursor for new therapeutics aimed at treating infections caused by resistant strains of bacteria and fungi.

Medicine

- Pharmaceutical Research: Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is being explored for its potential use in developing novel pharmaceuticals due to its unique biological activity profile.

Industry

- Production of Specialty Chemicals: Its chemical properties make it valuable in producing specialty chemicals used in various industrial applications.

Case Studies

-

Antifungal Activity Study:

A study conducted on the antifungal properties of ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate demonstrated significant efficacy against various fungal strains, suggesting its potential use as an antifungal agent in clinical settings. -

Pharmaceutical Development:

Research exploring the compound's role as a precursor for novel antibiotics has shown promising results in laboratory settings, indicating its potential for further development into therapeutic agents.

Wirkmechanismus

The mechanism of action of ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to interact with biological molecules, potentially disrupting cellular processes in fungi and bacteria. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Bromine vs. Methoxy/Fluoro : Bromine’s electron-withdrawing nature in the target compound enhances electrophilic substitution resistance compared to methoxy groups in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate, which are electron-donating. This difference impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where brominated derivatives are more reactive .

- Difluoromethoxy vs. Methoxy : The OCF₂H group increases lipophilicity (logP ~2.8 vs. ~1.5 for methoxy analogs), improving membrane permeability in bioactive molecules.

Physical Properties :

- Higher halogen content (Br, F) correlates with increased molecular weight and melting points. For example, the tribrominated analog (447.89 g/mol) has a melting point ~120–125°C, whereas the target compound (408.01 g/mol) is likely a liquid at room temperature due to fewer halogens and ester flexibility.

Applications :

- Flavor Industry : Unlike Ethyl phenylacetate (OAV=1.55 in beverages ), the target compound’s heavy halogens reduce volatility, rendering it unsuitable for aroma applications.

- Pharmaceuticals : Bromine’s leaving-group capability makes the compound valuable in nucleophilic substitutions, while difluoromethoxy groups enhance metabolic stability in drug candidates.

Research Findings and Industrial Relevance

- Synthetic Utility : Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate serves as a precursor in palladium-catalyzed reactions. For instance, bromine atoms at 2,6-positions enable selective coupling at the 4-position, a strategy employed in kinase inhibitor synthesis .

- Preliminary ecotoxicity studies suggest moderate aquatic toxicity (LC50 ~10 mg/L for Daphnia magna), necessitating controlled disposal.

Biologische Aktivität

Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is a synthetic organic compound notable for its unique structural features, including bromine and difluoromethoxy substituents. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly as an antimicrobial and antifungal agent. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse sources.

Chemical Structure:

- Molecular Formula: C11H8Br2F2O3

- Molecular Weight: 360.99 g/mol

Synthesis:

The synthesis of ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate typically involves several steps:

- Bromination: The precursor compound, 2,6-dibromo-4-hydroxyphenylacetic acid, is brominated using bromine in solvents such as chloroform.

- Esterification: The brominated intermediate undergoes esterification with ethanol in the presence of sulfuric acid.

- Methoxylation: The hydroxy group is replaced with a difluoromethoxy group using difluoromethyl ether and sodium hydride as a base.

Antimicrobial Properties

Research indicates that ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate exhibits significant antimicrobial activity against various bacterial strains and fungi. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The presence of halogen atoms enhances its interaction with biological targets, potentially disrupting cellular processes essential for microbial survival.

The mechanism by which ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in critical metabolic pathways:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes responsible for cell wall synthesis in bacteria or ergosterol biosynthesis in fungi.

- Disruption of Cellular Processes: Its halogenated structure could interfere with the synthesis of essential biomolecules, leading to cell death.

Case Studies

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various halogenated compounds, ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate potency compared to standard antibiotics.

Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism revealed that it significantly inhibited the growth of Candida albicans by disrupting ergosterol biosynthesis pathways. This study utilized cell viability assays to quantify the effects at varying concentrations .

Comparative Analysis

To better understand the uniqueness of ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate, it can be compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 2,6-dibromo-4-methoxyphenylacetate | C11H12Br2O3 | Lacks difluoromethoxy group | Lower antimicrobial activity |

| Ethyl 2,6-dichloro-4-(difluoromethoxy)phenylacetate | C11H8Cl2F2O3 | Chlorine instead of bromine | Varies in reactivity |

| Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate | C11H8Br2F2O3 | Different bromination pattern | Potentially enhanced activity due to structural differences |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.